molecular formula C21H24N2O2 B5789985 3-(benzoylamino)-N-cycloheptylbenzamide

3-(benzoylamino)-N-cycloheptylbenzamide

Cat. No. B5789985
M. Wt: 336.4 g/mol
InChI Key: FQEBQEMCEQUARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N-cycloheptylbenzamide, also known as BCH, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of benzamides and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids in the body, which are natural compounds that regulate various physiological processes. By inhibiting FAAH, BCH can increase the levels of endocannabinoids in the body, leading to a range of biochemical and physiological effects.

Mechanism of Action

3-(benzoylamino)-N-cycloheptylbenzamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-(benzoylamino)-N-cycloheptylbenzamide can increase the levels of endocannabinoids in the body, leading to a range of biochemical and physiological effects. Endocannabinoids are known to bind to cannabinoid receptors in the body, which are found in various tissues and organs. By binding to these receptors, endocannabinoids can modulate various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
3-(benzoylamino)-N-cycloheptylbenzamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to modulate various physiological processes, such as immune function, cardiovascular function, and gastrointestinal function. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can bind to cannabinoid receptors and modulate various signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzoylamino)-N-cycloheptylbenzamide in lab experiments is its potency as a FAAH inhibitor. It has been shown to be highly selective for FAAH and has a long duration of action, making it a useful tool for studying the effects of endocannabinoids in various physiological processes. However, one limitation of using 3-(benzoylamino)-N-cycloheptylbenzamide is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the effects of 3-(benzoylamino)-N-cycloheptylbenzamide on endocannabinoid signaling can be complex and may vary depending on the experimental conditions used.

Future Directions

There are several future directions for research on 3-(benzoylamino)-N-cycloheptylbenzamide and its effects on endocannabinoid signaling. One area of interest is the potential therapeutic applications of 3-(benzoylamino)-N-cycloheptylbenzamide in various disease states, such as chronic pain, inflammation, and anxiety disorders. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to better understand the complex effects of endocannabinoid signaling and how these effects can be modulated for therapeutic purposes.

Synthesis Methods

3-(benzoylamino)-N-cycloheptylbenzamide can be synthesized using a variety of methods, including the reaction of 3-aminobenzoic acid with cycloheptylamine and benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(benzoylamino)-N-cycloheptylbenzamide has been used extensively in scientific research to investigate the role of endocannabinoids in various physiological processes, including pain, inflammation, anxiety, and depression. It has also been used to study the effects of endocannabinoids on the immune system, cardiovascular system, and gastrointestinal tract. In addition, 3-(benzoylamino)-N-cycloheptylbenzamide has been used as a tool to explore the potential therapeutic applications of endocannabinoids in various disease states.

properties

IUPAC Name

3-benzamido-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(16-9-4-3-5-10-16)23-19-14-8-11-17(15-19)21(25)22-18-12-6-1-2-7-13-18/h3-5,8-11,14-15,18H,1-2,6-7,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBQEMCEQUARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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